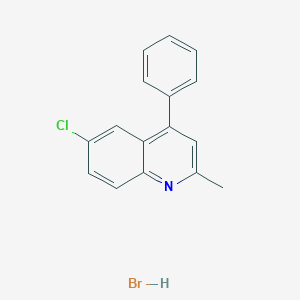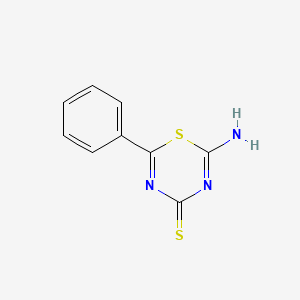![molecular formula C15H19ClN2O2 B14351970 1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) CAS No. 98077-23-7](/img/structure/B14351970.png)
1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) is a compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a di(propan-2-ol) group attached via an azanediyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) typically involves the reaction of 7-chloroquinoline with appropriate amines and alcohols under controlled conditions. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinacrine: A compound with antimalarial and anticancer properties.
Uniqueness
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) is unique due to its specific structural features, such as the di(propan-2-ol) group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .
Propriétés
| 98077-23-7 | |
Formule moléculaire |
C15H19ClN2O2 |
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
1-[(7-chloroquinolin-4-yl)-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)8-18(9-11(2)20)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7,10-11,19-20H,8-9H2,1-2H3 |
Clé InChI |
XJWKMWKTBRFQGW-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)C1=C2C=CC(=CC2=NC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


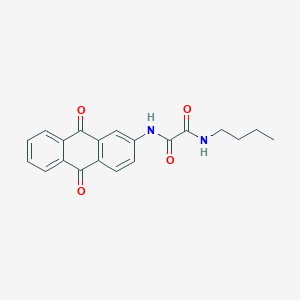


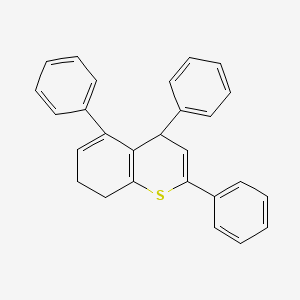
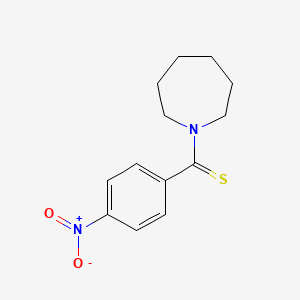
![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
